6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a unique structure that includes an amino group, a methyl group, and a sulfanylidene group attached to a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-sulfanylidene-1,3-diazinan-4-one with an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a simpler diazinanone derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler diazinanone derivatives.
Substitution: Various substituted diazinanone derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-sulfanylidene-1,3-diazinan-4-one: Lacks the amino group, resulting in different reactivity and applications.
6-Methyl-2-sulfanylidene-1,3-diazinan-4-one: Similar structure but with a methyl group instead of an amino group, leading to different chemical properties.
Uniqueness
6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to the presence of both an amino group and a sulfanylidene group on the diazinanone ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H9N3OS |
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Molecular Weight |
159.21 g/mol |
IUPAC Name |
6-amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H9N3OS/c1-8-3(6)2-4(9)7-5(8)10/h3H,2,6H2,1H3,(H,7,9,10) |
InChI Key |
QIHTVSJCGSHJIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)NC1=S)N |
Origin of Product |
United States |
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